molecular formula C18H15BrN2O5S2 B2484501 Ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate CAS No. 897734-01-9

Ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate

Cat. No. B2484501
CAS RN: 897734-01-9
M. Wt: 483.35
InChI Key: FCFPTCUKSBIUOV-ZZEZOPTASA-N
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Description

The synthesis and study of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions offer a glimpse into the complex chemistry of related benzothiazole and thiazolopyridine compounds (H. M. Mohamed, 2021).

Synthesis Analysis

These compounds are typically synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature. This method highlights the reactive versatility of the benzothiazole moiety and its utility in constructing complex heterocyclic structures.

Molecular Structure Analysis

Crystal structure analysis of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, reveals detailed molecular geometry, including hydrogen bonding and crystal packing, which is essential for understanding the compound's physical and chemical behavior (K. Y. Yeong et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes forming pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives when reacted with electrophilic reagents. These transformations showcase the compounds' potential for further chemical modifications and applications in synthesizing more complex heterocycles.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for the practical application and handling of these compounds. Single-crystal X-ray diffraction techniques often determine these properties, providing insight into the compound's stability and reactivity under various conditions.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards various reagents, and photophysical properties, are integral to understanding the compound's behavior in different chemical environments. For example, the photophysical properties and singlet oxygen activation of ethyl 2-arylthiazole-5-carboxylates highlight the potential applications of related compounds in photodynamic therapy and as photosensitizers (M. Amati et al., 2010).

Scientific Research Applications

Synthesis and Derivative Formation

  • Ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate is utilized in the synthesis of various chemical compounds. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate has been reacted with different arylidinemalononitrile derivatives to produce ethyl iminothiazolopyridine-4-carboxylate and related compounds. These reactions typically occur in ethanol/triethylamine solutions at room temperature (Mohamed, 2021).

Photochemical Applications

  • The compound has been studied in the context of photochemical reactions. For example, the photochemical reaction between ethyl 2-chlorothiazole-5-carboxylate and various organic compounds, including ethyl 2-iodothiazole-5-carboxylate, has led to the production of ethyl 3-phenylisothiazole-4-carboxylate and similar substances. These products have been analyzed for their photophysical properties, demonstrating significant π→π* transitions and fluorescence, indicating potential applications in photophysical studies (Amati et al., 2010).

Transformation into Other Heterocyclic Compounds

  • Ethyl 4-[ 1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, a derivative of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, has been transformed with aromatic amines into various 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. This demonstrates the compound's flexibility in forming different heterocyclic structures, which could have numerous applications in chemical synthesis (Albreht et al., 2009).

Potential Pharmaceutical Applications

  • While not directly related to drug use and dosage, the structural and chemical properties of these compounds, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, indicate potential for pharmaceutical applications. For instance, studies on similar compounds have highlighted their ability to overcome drug resistance in cancer cells, suggesting that derivatives of ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate might have similar properties (Das et al., 2009).

properties

IUPAC Name

ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O5S2/c1-3-26-17(24)10-4-5-11-13(8-10)28-18(21(11)9-15(22)25-2)20-16(23)12-6-7-14(19)27-12/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFPTCUKSBIUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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